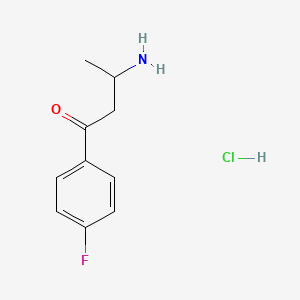

3-Amino-1-(4-fluorophenyl)butan-1-one hydrochloride

Description

Properties

IUPAC Name |

3-amino-1-(4-fluorophenyl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c1-7(12)6-10(13)8-2-4-9(11)5-3-8;/h2-5,7H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWVKNZAGLVNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorophenyl)butan-1-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and a suitable amine.

Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with an amine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 3-Amino-1-(4-fluorophenyl)butan-1-one.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-1-(4-fluorophenyl)butan-1-one hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluorophenyl)butan-1-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Amino-1-(4-fluorophenyl)butan-1-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorophenyl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and fluorophenyl moiety play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 3-amino-1-(4-fluorophenyl)butan-1-one hydrochloride, such as aryl ketones, amino substituents, or halogenated aromatic groups, but differ in substituents, ring systems, or applications.

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Aromatic Ring Modifications: The 4-fluorophenyl group in 3-amino-1-(4-fluorophenyl)butan-1-one and 4-FMC enhances lipophilicity and metabolic stability compared to the thiophene ring in 3-amino-1-(thiophen-2-yl)butan-1-one hydrochloride, which introduces π-π stacking variability . Sitagliptin’s 2,4,5-trifluorophenyl group and triazolopiperazine ring confer high specificity for DPP-4 inhibition, a feature absent in simpler aryl ketones .

Substituent Effects: The methylamino group in 4-FMC increases its stimulant activity by mimicking catecholamine neurotransmitters, whereas the chloro substituent in (S)-3-amino-1-chloro-4-phenylbutan-2-one hydrochloride may enhance electrophilicity for covalent binding studies .

Pharmaceutical vs. Research Use: Sitagliptin’s complex structure and multiple fluorine atoms optimize pharmacokinetics, enabling oral bioavailability and clinical use .

Biological Activity

3-Amino-1-(4-fluorophenyl)butan-1-one hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities and therapeutic potential. This article delves into its biological activity, mechanisms of action, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Amino-1-(4-fluorophenyl)butan-1-one hydrochloride includes an amino group and a fluorophenyl moiety, which contribute to its reactivity and biological interactions. The presence of the fluorine atom enhances the compound's stability and lipophilicity, facilitating interactions with various biological targets .

The biological activity of 3-Amino-1-(4-fluorophenyl)butan-1-one hydrochloride primarily involves:

- Enzyme Interactions : The compound can act as both an inhibitor and substrate for various enzymes, influencing metabolic pathways. For instance, it may modulate the activity of enzymes involved in neurotransmitter synthesis, potentially affecting mood and cognition .

- Receptor Binding : It interacts with cell surface receptors, impacting signal transduction pathways that regulate cellular functions such as proliferation, apoptosis, and inflammation .

1. Neuropharmacological Effects

Research indicates that 3-Amino-1-(4-fluorophenyl)butan-1-one hydrochloride exhibits notable effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders or enhancing cognitive functions .

2. Antidepressant Properties

A study highlighted the compound's ability to modulate serotonin receptor activity, indicating possible anxiolytic or antidepressant effects. Ongoing research aims to elucidate the precise mechanisms by which this compound influences neurotransmitter systems.

Table 1: Summary of Biological Activities

Case Study: Antidepressant Effects

In a controlled study involving animal models, administration of 3-Amino-1-(4-fluorophenyl)butan-1-one hydrochloride resulted in significant reductions in depressive-like behaviors compared to control groups. The study measured serotonin levels in the brain post-treatment, revealing an increase that correlated with behavioral improvements .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Amino-1-(4-fluorophenyl)butan-1-one hydrochloride, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using fluorophenyl precursors and amino ketone intermediates. For example, oxalyl chloride in THF has been used for similar hydrochlorides to facilitate acid-catalyzed hydrolysis . Optimization includes controlling stoichiometry (e.g., 1.04 equiv. of oxalyl chloride) and reflux conditions (e.g., 4 hours at elevated temperatures). Purification via high-resolution HPLC (e.g., Chromolith® columns) ensures >95% purity . Yield improvements (e.g., 36% in related syntheses) require precise pH control during crystallization.

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying the fluorophenyl and amino-propanone moieties. X-ray crystallography (as in ) resolves stereochemistry and hydrogen bonding patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHClFNO). For purity, reverse-phase HPLC with UV detection (e.g., Purospher® STAR columns) is recommended, using acetonitrile/water gradients .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., up to 500°C for COF analogs ). Hydrolytic stability can be tested in buffered solutions (pH 1–12) at 25–60°C, monitored via LC-MS. Store under inert atmosphere (N or Ar) at room temperature to prevent degradation, as suggested for related hydrochlorides .

Advanced Research Questions

Q. How can contradictions in crystallographic data between polymorphic forms of this compound be resolved?

- Methodological Answer : Polymorph characterization requires single-crystal X-ray diffraction (SCXRD) combined with powder X-ray diffraction (PXRD) to compare lattice parameters. For example, staggered vs. eclipsed configurations in COFs were distinguished via space group analysis (P6/mmc vs. P6/mmm) . Computational tools like Mercury CSD can model packing efficiencies, while differential scanning calorimetry (DSC) identifies phase transitions.

Q. What computational strategies predict the reactivity of the fluorophenyl group in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of the fluorine substituent. Frontier Molecular Orbital (FMO) analysis predicts sites for electrophilic attack (e.g., para-fluorine directing effects). Molecular dynamics simulations can assess steric hindrance in cross-coupling reactions, as applied to blue OLED materials .

Q. How do researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Methodological Answer : Use fluorescence polarization assays to measure binding affinity to target proteins (e.g., kinases). For cell permeability, conduct Caco-2 monolayer studies with LC-MS quantification. Dose-response curves (IC) should be generated using enzymatic assays (e.g., Hedgehog pathway inhibition ). Molecular docking (AutoDock Vina) aligns the compound’s 3D structure (from SCXRD ) with active sites.

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental LogP values be addressed?

- Methodological Answer : Experimental LogP (e.g., 3.15 for a related hydrochloride ) may deviate from computational predictions (e.g., ChemAxon). Validate via shake-flask method using octanol/water partitioning, with HPLC quantification. Adjust computational models by incorporating solvation parameters (e.g., COSMO-RS) and correcting for ionization effects (pKa shifts due to hydrochloride salt formation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.